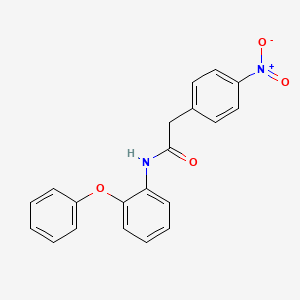![molecular formula C16H18N2O3S B5806079 ethyl {2-[(2,4-dimethylbenzoyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B5806079.png)
ethyl {2-[(2,4-dimethylbenzoyl)amino]-1,3-thiazol-4-yl}acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl {2-[(2,4-dimethylbenzoyl)amino]-1,3-thiazol-4-yl}acetate, also known as DMBA-ET, is a chemical compound that has been widely used in scientific research. It is a thiazole derivative that has been shown to have significant biological activity, particularly in the field of cancer research.
科学研究应用
Ethyl {2-[(2,4-dimethylbenzoyl)amino]-1,3-thiazol-4-yl}acetate has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and colon cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been studied for its anti-inflammatory and antioxidant properties.
作用机制
The exact mechanism of action of ethyl {2-[(2,4-dimethylbenzoyl)amino]-1,3-thiazol-4-yl}acetate is not fully understood. However, it has been suggested that this compound may inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. This compound may also induce apoptosis in cancer cells by activating certain pathways within the cell.
Biochemical and Physiological Effects: this compound has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease the levels of certain inflammatory markers in the body, such as TNF-alpha and IL-6. This compound has also been shown to increase the activity of certain antioxidant enzymes, such as superoxide dismutase and catalase.
实验室实验的优点和局限性
Ethyl {2-[(2,4-dimethylbenzoyl)amino]-1,3-thiazol-4-yl}acetate has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. This compound is also highly soluble in organic solvents, making it easy to work with in the lab. However, one limitation of this compound is that it can be toxic in high doses, so care must be taken when handling the compound.
未来方向
There are several future directions for research on ethyl {2-[(2,4-dimethylbenzoyl)amino]-1,3-thiazol-4-yl}acetate. One area of interest is the development of new analogs of this compound that may have improved anti-cancer properties. Another area of interest is the study of the mechanisms of action of this compound in more detail, which may lead to the development of new cancer therapies. Finally, the use of this compound in combination with other anti-cancer drugs is an area of active research, as it may lead to improved treatment outcomes.
In conclusion, this compound is a thiazole derivative that has significant biological activity, particularly in the field of cancer research. Its anti-cancer properties, as well as its anti-inflammatory and antioxidant properties, make it a promising compound for further research. While this compound has several advantages for use in lab experiments, care must be taken when handling the compound due to its potential toxicity. Future research on this compound may lead to the development of new cancer therapies and improved treatment outcomes.
合成方法
Ethyl {2-[(2,4-dimethylbenzoyl)amino]-1,3-thiazol-4-yl}acetate can be synthesized using a variety of methods, including the reaction of 2,4-dimethylbenzoyl chloride with 2-aminothiazole, followed by reaction with ethyl acetate. Another method involves the reaction of 2,4-dimethylbenzoyl isothiocyanate with 2-aminothiazole, followed by reaction with ethyl acetate. Both methods have been shown to produce this compound in high yields.
属性
IUPAC Name |
ethyl 2-[2-[(2,4-dimethylbenzoyl)amino]-1,3-thiazol-4-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-4-21-14(19)8-12-9-22-16(17-12)18-15(20)13-6-5-10(2)7-11(13)3/h5-7,9H,4,8H2,1-3H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONAKBXIIQSVVCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=C(C=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-{4-[(2-benzyl-4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)amino]phenyl}acetamide](/img/structure/B5806036.png)
![N-[3-chloro-4-(1-piperidinyl)phenyl]-2-furamide](/img/structure/B5806038.png)
![N-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}acetamide](/img/structure/B5806046.png)


![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-methylisonicotinamide](/img/structure/B5806072.png)




